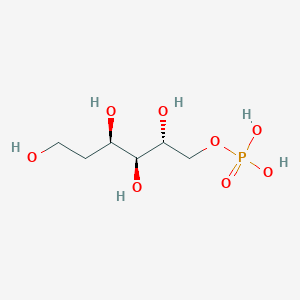

2-Deoxy-glucitol-6-phosphate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H15O8P |

|---|---|

Molecular Weight |

246.15 g/mol |

IUPAC Name |

[(2R,3S,4R)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H15O8P/c7-2-1-4(8)6(10)5(9)3-14-15(11,12)13/h4-10H,1-3H2,(H2,11,12,13)/t4-,5-,6+/m1/s1 |

InChI Key |

KLPBNGZTTQNYHR-PBXRRBTRSA-N |

Isomeric SMILES |

C(CO)[C@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O |

Canonical SMILES |

C(CO)C(C(C(COP(=O)(O)O)O)O)O |

Origin of Product |

United States |

Biosynthetic and Catabolic Pathways of 2 Deoxy Glucitol 6 Phosphate and Its Derivatives

Enzymatic Formation of 2-Deoxy-glucitol-6-phosphate

The formation of this compound is a multi-step process that begins with the uptake and phosphorylation of its precursor, 2-deoxy-D-glucose.

The primary precursor for the biosynthesis of this compound is 2-deoxy-D-glucose (2-DG), a synthetic analog of glucose. caymanchem.com Upon transport into the cell, 2-DG is phosphorylated at the C-6 position by the enzyme hexokinase, the same enzyme that initiates glycolysis by phosphorylating glucose. caymanchem.comcaymanchem.comcaymanchem.com This reaction utilizes adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor and results in the formation of 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). medchemexpress.commdpi.com

The accumulation of 2-DG-6-P is a key feature of 2-DG metabolism, as this phosphorylated intermediate cannot be readily isomerized to fructose-6-phosphate (B1210287) by phosphoglucose (B3042753) isomerase, a crucial step in the glycolytic pathway. caymanchem.commdpi.com This metabolic blockade leads to the intracellular accumulation of 2-DG-6-P. medchemexpress.com The subsequent step in the formation of this compound is the reduction of the aldehyde group of 2-DG-6-P to a hydroxyl group.

The conversion of 2-deoxy-D-glucose-6-phosphate to this compound is a reduction reaction catalyzed by specific oxidoreductases. One such enzyme is aldose-6-phosphate reductase (NADPH) (EC 1.1.1.200). genome.jp While this enzyme typically catalyzes the oxidation of D-sorbitol 6-phosphate to D-glucose (B1605176) 6-phosphate, it has been shown to act in the reverse direction on several aldose-6-phosphates, including 2-deoxy-D-glucose 6-phosphate. genome.jp This enzymatic activity directly leads to the synthesis of this compound.

Metabolic studies in the yeast Rhodotorula glutinis have demonstrated the conversion of 2-deoxy-D-glucose into various metabolites, including 2-deoxy-D-glucitol, indicating the presence of active reductase enzymes capable of acting on 2-deoxy-sugar intermediates within this organism. nih.gov

| Enzyme | EC Number | Reaction | Substrate(s) | Product(s) |

| Hexokinase | 2.7.1.1 | Phosphorylation | 2-deoxy-D-glucose, ATP | 2-deoxy-D-glucose-6-phosphate, ADP |

| Aldose-6-phosphate reductase | 1.1.1.200 | Reduction | 2-deoxy-D-glucose-6-phosphate, NADPH, H+ | This compound, NADP+ |

Precursor Substrates and Phosphorylation Mechanisms

Metabolic Fate and Turnover of this compound

Once formed, this compound can undergo further metabolic processing, including dephosphorylation, or it can interact with other enzymes, often in an inhibitory capacity.

The removal of the phosphate group from this compound is a key catabolic step. In Escherichia coli, a sugar-phosphate phosphohydrolase known as Hexitol (B1215160) phosphatase B (hxpB) has been identified. uniprot.org This enzyme is known to catalyze the dephosphorylation of D-sorbitol 6-phosphate and is also active towards 2-deoxyglucose 6-phosphate. uniprot.org Given its activity on a hexitol phosphate, it is a likely candidate for the dephosphorylation of this compound.

Additionally, specific 2-deoxyglucose-6-phosphatases (EC 3.1.3.68) have been identified in organisms like Saccharomyces cerevisiae. genome.jpwikipedia.org These enzymes are crucial for detoxifying cells from the accumulation of 2-DG-6-P. caymanchem.com While their primary substrate is the glucose form, the potential for activity on the reduced glucitol form exists. Studies in cultured astrocytes have also demonstrated the rapid dephosphorylation of intracellular 2-deoxyglucose 6-phosphate. nih.gov

A significant aspect of the metabolic fate of this compound and its derivatives is their interaction with enzymes in an inhibitory manner, thereby diverting them from canonical metabolic routes.

A notable example is the inhibition of myo-inositol-1-phosphate synthase (MIPS), the rate-limiting enzyme in the biosynthesis of inositol-containing compounds. rcsb.org Structural studies have revealed that this compound acts as a potent inhibitor of MIPS, binding to the enzyme's active site. rcsb.org This interaction prevents the conversion of D-glucose 6-phosphate to 1-L-myo-inositol-1-phosphate.

Furthermore, the amino derivative, 2-amino-2-deoxy-D-glucitol-6-phosphate (ADGP) , is a well-characterized inhibitor of D-glucosamine-6-phosphate synthase (GlmS), a key enzyme in the biosynthesis of amino sugars required for the formation of bacterial and fungal cell walls. sci-hub.senih.govptbioch.edu.pl ADGP acts as a transition-state analog inhibitor, binding tightly to the fructose-6-phosphate binding site of the enzyme. ptbioch.edu.plbibliotekanauki.pl

| Compound | Target Enzyme | Enzyme EC Number | Type of Inhibition |

| This compound | myo-Inositol-1-phosphate synthase | 5.5.1.4 | Inhibitor |

| 2-Amino-2-deoxy-D-glucitol-6-phosphate | D-Glucosamine-6-phosphate synthase | 2.6.1.16 | Competitive inhibitor |

| N-acetyl-2-amino-2-deoxy-D-glucitol-6-phosphate | Phosphoglucose isomerase | 5.3.1.9 | Inhibitor |

Enzymology and Structural Biology of Proteins Interacting with 2 Deoxy Glucitol 6 Phosphate

Kinetic and Mechanistic Characterization of 2-Deoxy-glucitol-6-phosphate-Metabolizing Enzymes

The interactions between this compound and its analogs with various enzymes are crucial for understanding metabolic pathways and for the development of specific inhibitors. This section details the kinetic and mechanistic findings from studies on several key enzymes.

Glucosamine-6-phosphate synthase (GlmS) is a key enzyme in hexosamine metabolism, catalyzing the formation of glucosamine-6-phosphate from fructose-6-phosphate (B1210287). nih.govproteopedia.org The compound 2-amino-2-deoxy-D-glucitol 6-phosphate (also known as glucitolamine-6-phosphate or AGP), an analog of this compound, is recognized as a potent inhibitor of GlmS. nih.govproteopedia.org It acts as an analogue of the putative cis-enolamine intermediate formed during the catalytic reaction. nih.gov

Kinetic studies have quantified the importance of the 2-amino group for binding affinity. A comparison of the binding affinities for 2-deoxy-D-glucitol 6-phosphate and 2-amino-2-deoxy-D-glucitol 6-phosphate revealed that the amino function contributes significantly to the free energy of inhibitor binding. nih.gov Similarly, this functional group is also important for the binding of the product, D-glucosamine 6-phosphate, when compared to 2-deoxy-D-glucose 6-phosphate. nih.gov The interactions between GlmS and the 2-amino group of its ligands appear to promote a uniform binding of both the product and the cis-enolamine intermediate. nih.gov

| Ligand Comparison | Contribution of Amino Group (kcal/mol) |

|---|---|

| 2-amino-2-deoxy-D-glucitol 6-phosphate vs. 2-deoxy-D-glucitol 6-phosphate | -4.1 (±0.1) |

| D-glucosamine 6-phosphate vs. 2-deoxy-D-glucose 6-phosphate | -3.0 (±0.1) |

Glucosamine-6-phosphate deaminase (NagB) catalyzes the conversion of glucosamine-6-phosphate to fructose-6-phosphate and ammonia. nih.gov The enzyme from Escherichia coli is competitively inhibited by the transition-state analog 2-amino-2-deoxy-D-glucitol-6-phosphate (GlcN-ol-6P). uniprot.org

More detailed kinetic studies on NagB-II from Shewanella denitrificans (SdNagBII) using isothermal titration calorimetry (ITC) have provided deeper insights into its regulatory mechanism. nih.govresearchgate.net These experiments demonstrated that the transition-state analog 2-amino-2-deoxy-D-glucitol 6-phosphate (GlcNol6P) has two distinct binding sites per monomer. nih.govresearchgate.netrcsb.org This is in contrast to the allosteric activator N-acetylglucosamine 6-phosphate (GlcNAc6P), which has only a single binding site per monomer. nih.govresearchgate.net Crystallographic data later revealed an unusual allosteric site capable of binding both GlcNAc6P and the analog GlcNol6P, suggesting that the homotropic activation of the enzyme by its substrate is due to the substrate occupying this allosteric site. nih.govresearchgate.net

| Ligand | Number of Binding Sites per Monomer | Thermodynamic Signature |

|---|---|---|

| N-acetylglucosamine 6-phosphate (GlcNAc6P) | 1 | Distinctive |

| 2-amino-2-deoxy-D-glucitol 6-phosphate (GlcNol6P) | 2 | Distinctive |

Myo-inositol-1-phosphate synthase (MIPS) catalyzes the conversion of D-glucose (B1605176) 6-phosphate to 1-L-myo-inositol-1-phosphate, the rate-limiting step in the biosynthesis of all inositol-containing compounds. nih.govnih.gov The enzymatic activity of MIPS is potently and specifically inhibited by substrate analogs, including this compound. nih.govsemanticscholar.org Structural studies show that this compound acts as an inhibitor that binds to the enzyme's active site. nih.gov The binding of this inhibitor induces a significant conformational change in the enzyme, a classic example of "induced fit," where a large, disordered loop in the unbound enzyme becomes structured, enclosing the inhibitor within the active site. nih.gov

Hexokinases: Hexokinase catalyzes the first step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate. nih.gov The product of hexokinase acting on the glucose analog 2-deoxy-D-glucose is 2-deoxy-D-glucose-6-phosphate (2DG6P). nih.govmedchemexpress.com This product, 2DG6P, acts as an inhibitor of hexokinase. nih.gov Studies on bovine heart hexokinase found that 2-deoxy-D-glucose-6-phosphate inhibits the enzyme competitively with respect to ATP, with an inhibition constant (Ki) of 1.4 mM. nih.gov

Phosphoglucoisomerases (PGI): PGI catalyzes the reversible isomerization of glucose-6-phosphate and fructose-6-phosphate. researchgate.net The related compound, sorbitol 6-phosphate, has been identified as a competitive inhibitor for both cytosolic and chloroplastic PGI isoforms from apple leaves, with Ki values of 61 µM and 40 µM, respectively. researchgate.net

| Enzyme | Inhibitor | Organism/Tissue | Inhibition Constant (Ki) | Type of Inhibition | Reference |

|---|---|---|---|---|---|

| Hexokinase | 2-deoxy-D-glucose-6-phosphate | Bovine Heart | 1.4 mM | Competitive with ATP | nih.gov |

| Cytosolic Phosphoglucoisomerase | Sorbitol 6-phosphate | Apple Leaves | 61 µM | Competitive | researchgate.net |

| Chloroplastic Phosphoglucoisomerase | Sorbitol 6-phosphate | Apple Leaves | 40 µM | Competitive | researchgate.net |

Myo-Inositol-1-phosphate Synthase (MIPS) Interactions

Structural Analysis of Enzyme-2-Deoxy-glucitol-6-phosphate Complexes

X-ray crystallography has been instrumental in elucidating the precise interactions between this compound and its analogs with their enzyme targets. These structural studies provide a molecular basis for the observed kinetic and mechanistic properties.

Glucosamine-6-phosphate Synthase (GlmS): The crystal structure of the isomerase domain of E. coli GlmS has been determined in a complex with the transition state analog 2-amino-2-deoxyglucitol-6P. nih.gov The structure reveals that the analog binds in an extended conformation within the active site. nih.govnih.gov This structural information, combined with mutagenesis data, has led to a proposed mechanism for the isomerase activity of GlmS. nih.govebi.ac.uk

Glucosamine-6-phosphate Deaminase (NagB): The crystal structure of NagB-II from Shewanella denitrificans has been solved in complex with 2-amino-2-deoxy-D-glucitol 6-phosphate (referred to as glucitolamine-6-phosphate in the study) at a resolution of 3.06 Å. pdbj.orgrcsb.orgexpasy.org These structural data confirmed the kinetic findings, revealing an unusual allosteric site that can bind the transition-state analog, which explains the enzyme's homotropic activation. nih.gov

Myo-Inositol-1-phosphate Synthase (MIPS): The first crystal structure of MIPS from Saccharomyces cerevisiae was determined with the enzyme bound to NAD+ and the inhibitor this compound (PDB ID: 1JKI). nih.gov This structure was pivotal in demonstrating a dramatic induced-fit mechanism. nih.gov Upon binding of the inhibitor, 58 previously disordered amino acid residues in the active site vicinity fold into three alpha-helices and a long beta-strand, completely encapsulating the inhibitor. nih.gov Later structural work on a complex with a different inhibitor revised the proposed catalytic mechanism, using the original MIPS-NAD+-2-deoxy-d-glucitol 6-phosphate structure as a key point of comparison. nih.gov

| Enzyme | Ligand | Organism | PDB ID | Resolution (Å) | Key Structural Findings | Reference |

|---|---|---|---|---|---|---|

| GlmS (Isomerase Domain) | 2-amino-2-deoxyglucitol-6P | Escherichia coli | 1MOS | N/A | Ligand binds in an extended conformation. | nih.gov |

| NagB-II | 2-amino-2-deoxy-D-glucitol 6-phosphate | Shewanella denitrificans | 8FDB | 3.06 | Revealed an unusual allosteric binding site for the analog. | nih.govrcsb.org |

| MIPS | This compound | Saccharomyces cerevisiae | 1JKI | N/A | Demonstrated a large "induced fit" conformational change upon inhibitor binding. | nih.gov |

Computational Modeling and Docking Simulations of Ligand Binding

Computational modeling and docking simulations are instrumental in elucidating the binding mechanisms of ligands to their protein targets. In the context of this compound (DG6) and its structural analogs, these in silico techniques have provided significant insights into their interaction with enzymes such as myo-inositol-1-phosphate synthase (MIPS) and glucosamine-6-phosphate synthase (GlmS). semanticscholar.orgresearchgate.netnih.gov

Docking studies are frequently employed to predict the preferred orientation of a ligand when bound to a protein's active site. For instance, the binding of 2-amino-2-deoxy-d-glucitol-6-phosphate (ADGP), a close analog of DG6, to the E. coli GlmS active site has been modeled. researchgate.net These simulations help in visualizing potential interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the ligand-protein complex. A comparison between the crystal structure of ADGP and docked conformers of newly designed aromatic analogs in the GlmS active site revealed similar distances between key atoms, supporting the rational design of these new molecules. researchgate.net Such models are crucial for understanding structure-activity relationships and for guiding the synthesis of more potent inhibitors. researchgate.net

Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-protein interaction, allowing researchers to observe the conformational changes and stability of the complex over time. semanticscholar.orgmdpi.com Software packages like GROMACS and Discover have been utilized for such simulations. semanticscholar.org These studies can reveal the importance of specific amino acid residues in catalysis and ligand binding. For example, MD simulations can help to understand the role of conserved lysine (B10760008) residues in the active site of MIPS, which are crucial for coordinating the substrate. eie.gr The analysis of the geometry of an inhibitor docked into the glutamine-binding site of GlmS showed that it adopts an extended conformation that fits well with the previously calculated pharmacophore geometry. semanticscholar.org

These computational approaches are often used in conjunction with experimental data from X-ray crystallography to refine models and propose enzymatic mechanisms. nih.govnih.gov The crystal structure of MIPS in complex with DG6 (PDB ID: 1JKI) serves as a foundational model for these simulations, revealing a significant induced-fit mechanism where a large portion of the active site becomes ordered upon inhibitor binding. nih.govnih.gov Computational modeling based on such structures allows for the postulation of the roles of specific residues in the catalytic cycle. nih.gov For example, modeling studies on the Archaeoglobus fulgidus mIPS suggested a critical role for a second metal ion in catalysis, providing insights into common mechanistic elements across enzymes from different biological kingdoms. rcsb.org

| Computational Tool | Application in Studying Ligand Binding | Key Findings | References |

| Molecular Docking | Predicting binding orientation of ligands like ADGP in GlmS. | Supported rational design of aromatic analogs by showing similar atomic distances to the native ligand. | researchgate.net |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of ligand-protein complexes. | Revealed the extended conformation of inhibitors in the active site and the importance of specific residues. | semanticscholar.orgmdpi.com |

| Hybrid QM/MM | Studying reaction mechanisms at a quantum mechanical level. | Can be used to elucidate the catalytic steps, such as the ring-opening of the substrate. | colab.ws |

| Pharmacophore Modeling | Identifying essential geometric arrangements of functional groups for activity. | Defined the required geometry for selective GlcN-6-P synthase inhibitors. | semanticscholar.org |

Rational Design and Synthesis of this compound Analogues and Inhibitors

The rational design of analogues of this compound and its related compounds is a key strategy for developing more potent and specific enzyme inhibitors. semanticscholar.orgnih.gov This process often leverages structural information from crystallography and computational modeling to guide the synthesis of novel compounds with improved properties. semanticscholar.orgresearchgate.net A primary target for these inhibitors is glucosamine-6-phosphate synthase (GlmS), a crucial enzyme in the biosynthesis of the cell walls of fungi and bacteria. scienceopen.comug.edu.pl

One of the major challenges with inhibitors like 2-amino-2-deoxy-D-glucitol-6-phosphate (ADGP) is their high polarity due to the charged phosphate (B84403) group, which limits their ability to penetrate microbial cell membranes. researchgate.netsci-hub.se Consequently, a key focus of rational design has been to increase the lipophilicity of these molecules to enhance their bioavailability and antifungal activity. researchgate.netnih.gov

A notable example is the design and synthesis of aromatic analogs of ADGP and its epimer, 2-amino-2-deoxy-D-mannitol-6-phosphate (ADMP). researchgate.netscienceopen.com In this strategy, the C3-C6 backbone of the hexitol (B1215160) was replaced by a meta-phenyloxy ring. This modification was intended to increase the lipophilic character and introduce conformational restriction, which could potentially enhance activity by selecting for the bioactive conformation. researchgate.net Molecular modeling supported this design, indicating a good fit of the aromatic molecules within the active site of E. coli GlmS. researchgate.net While the resulting aromatic analogs displayed only modest inhibitory activity against GlmS, this work demonstrated a valid strategy for modifying the core scaffold. researchgate.netscienceopen.com

Another approach involves modifications at the amino group. The synthesis of N-alkyl and N,N-dialkyl derivatives of ADGP was undertaken to create novel inhibitors with increased lipophilicity. nih.gov This rational design led to compounds with significantly improved antifungal activity compared to the parent compound, which was attributed to better uptake by fungal cells. nih.gov

The synthesis of these analogues often involves multi-step chemical processes starting from commercially available precursors. For example, the synthesis of the aromatic analogs of ADGP started from protected serine. researchgate.net The synthesis of 2-deoxy-2-hydroxyimino-6-O-phosphono-D-glucitols, designed as potential inhibitors for GlmS and phosphomannose isomerase, involved the transformation of D-fructose-6-phosphate. ug.edu.pl

| Analog Type | Design Rationale | Target Enzyme | Outcome | References |

| Aromatic Analogs | Increase lipophilicity and introduce conformational constraint. | Glucosamine-6-phosphate synthase (GlmS) | Modest inhibitory activity (IC50 in mmol L-1 range). | researchgate.netscienceopen.com |

| N-Alkyl Derivatives | Increase lipophilicity for better cell uptake. | Glucosamine-6-phosphate synthase (GlmS) | Higher antifungal activity than the parent compound. | nih.gov |

| Hydroxyimino-glucitols | Mimic reaction intermediates of GlmS and PMI. | GlmS and Phosphomannose Isomerase (PMI) | Synthesized for future antifungal activity exploration. | ug.edu.pl |

| Vinylhomophosphonate Analog | High-affinity inhibitor for structural studies. | myo-Inositol-1-phosphate synthase (MIPS) | Led to a revised understanding of the MIPS enzymatic mechanism. | nih.gov |

Hydrophobic Derivatives as Pro-drug Strategies

A significant challenge for phosphate-containing inhibitors like ADGP is their poor penetration of biological membranes due to their high polarity. nih.govsci-hub.seresearchgate.net To overcome this, a pro-drug approach is employed, where the parent compound is chemically modified into a more hydrophobic (lipophilic) derivative. tandfonline.commdpi.com This derivative can more easily cross the cell membrane via diffusion. Once inside the cell, it is metabolically converted back to the active, charged inhibitor. nih.govsci-hub.se

This strategy has been successfully applied to ADGP, a potent inhibitor of GlcN-6-P synthase, which itself exhibits weak antifungal activity due to poor cellular uptake. nih.govsci-hub.se Researchers have synthesized several N-acyl and ester derivatives of ADGP to increase its lipophilicity. sci-hub.se The rationale is that masking the charged amino and/or phosphate groups will facilitate passage through the lipid-rich fungal cell membrane. sci-hub.se

Key findings from pro-drug studies on ADGP derivatives include:

Improved Antifungal Activity: While the hydrophobic derivatives themselves were found to be much poorer inhibitors of the isolated GlcN-6-P synthase enzyme, some exhibited significantly better antifungal activity. For instance, the dimethyl ester of ADGP showed a minimum inhibitory concentration (MIC) as low as 0.3 mg/mL, a substantial improvement over the parent ADGP (MIC = 10 mg/mL). nih.govsci-hub.se

Correlation with Lipophilicity: The ability of these derivatives to be taken up by fungal cells was correlated with their affinity for artificial immobilized cell membranes. This confirms that increased lipophilicity enhances their ability to diffuse across membranes. nih.govsci-hub.se

Intracellular Conversion: Cell-free extract experiments demonstrated that the derivatives behaved as true pro-drugs. They were converted into the active inhibitor, ADGP, after internalization. This conversion was found to be relatively rapid for the ester derivatives but much slower for the N-acyl derivatives. nih.govsci-hub.se

This research highlights that esterification is a more promising pro-drug strategy than N-acylation for this class of compounds. sci-hub.se The success of this approach demonstrates the potential for designing effective antifungal agents based on amino sugar phosphate analogues by transforming them into more lipophilic pro-drugs. nih.govsci-hub.se This strategy allows the potent enzyme inhibitor to bypass the cell membrane barrier and accumulate at its intracellular target. nih.gov

| Derivative Type | Modification Site | Effect on Enzyme Inhibition (in vitro) | Effect on Antifungal Activity (in vivo) | Pro-drug Conversion Rate | References |

| N-Acyl Derivatives | 2-amino group | Poorer inhibitors than ADGP | Improved activity over ADGP | Very slow | nih.govsci-hub.se |

| Dimethyl Ester Derivative | Phosphate group | Poorer inhibitor than ADGP | Significantly improved activity (MIC 0.3 mg/mL) | Relatively rapid | nih.govsci-hub.se |

| Ethyl Ester Derivatives | Phosphate group | Poorer inhibitors than ADGP | Improved activity over ADGP | Assumed to be similar to dimethyl ester | sci-hub.se |

Biological Roles and Physiological Significance of 2 Deoxy Glucitol 6 Phosphate

Role as an Enzyme Inhibitor or Substrate Analog in Metabolic Regulation

2-Deoxy-glucitol-6-phosphate and its structural analogs serve as noteworthy inhibitors and substrate analogs for several key enzymes in central metabolism. Their structural similarity to natural substrates allows them to bind to enzyme active sites, leading to competitive or non-competitive inhibition and subsequent metabolic dysregulation.

The most studied analog, 2-deoxy-D-glucose-6-phosphate (2-DG-6-P), is the intracellular product of 2-deoxy-D-glucose (2-DG). Once phosphorylated by hexokinase, 2-DG-6-P cannot be isomerized to fructose-6-phosphate (B1210287) by phosphoglucose (B3042753) isomerase (PGI), a critical step in glycolysis. mdpi.compatsnap.comnih.gov This leads to the accumulation of 2-DG-6-P, which in turn competitively inhibits PGI and allosterically inhibits hexokinase, effectively halting glycolytic flux. mdpi.compatsnap.comnih.gov

Beyond glycolysis, this compound and its derivatives have been shown to inhibit other crucial enzymes. For instance, this compound is a known inhibitor of 1-L-myo-inositol-1-phosphate synthase, the rate-limiting enzyme in the biosynthesis of inositol-containing compounds. rcsb.org Furthermore, the aminated analog, 2-amino-2-deoxy-D-glucitol-6-phosphate (ADGP), is a potent inhibitor of glucosamine-6-phosphate synthase (GlmS), a key enzyme in the hexosamine biosynthetic pathway. nih.govresearchgate.net The presence of the amino group at the C-2 position is critical for this potent inhibition, contributing significantly to the binding energy. nih.gov Interestingly, N-acetylation of ADGP diminishes its activity against GlmS but significantly enhances its inhibitory potential towards PGI. sci-hub.senih.gov

The table below summarizes the inhibitory actions of this compound and its key analogs on various metabolic enzymes.

| Inhibitor/Analog | Target Enzyme | Inhibition Type/Effect | Reference(s) |

| 2-Deoxy-D-glucose-6-phosphate (2-DG-6-P) | Hexokinase | Allosteric and competitive inhibition, leading to reduced glucose phosphorylation. | mdpi.compatsnap.comnih.gov |

| 2-Deoxy-D-glucose-6-phosphate (2-DG-6-P) | Phosphoglucose Isomerase (PGI) | Competitive inhibition, blocking the conversion of glucose-6-phosphate. | mdpi.comnih.govwikipedia.org |

| This compound | 1-L-myo-inositol-1-phosphate synthase | Binds to the enzyme, acting as an inhibitor. | rcsb.org |

| 2-Amino-2-deoxy-D-glucitol-6-phosphate (ADGP) | Glucosamine-6-phosphate Synthase (GlmS) | Potent competitive inhibitor with respect to fructose-6-phosphate. | nih.govresearchgate.netbibliotekanauki.pl |

| N-acetyl-2-amino-2-deoxy-D-glucitol-6-phosphate | Phosphoglucose Isomerase (PGI) | Acts as a relatively good inhibitor, with 50% inhibition at 76 ± 2 μM. | sci-hub.se |

| 2-Amino-2-deoxy-D-mannitol-6-phosphate (ADMP) | Glucosamine-6-phosphate Synthase (GlmS) | Strong inhibitor, with a Ki of 9.0 (±1.0) x 10-6 M. | nih.gov |

Involvement in Cellular Stress Responses and Adaptations

The accumulation of phosphorylated sugar analogs like 2-DG-6-P triggers significant cellular stress, prompting a variety of adaptive responses. One of the primary consequences is the induction of glucose-phosphate stress, a condition arising from the intracellular buildup of sugar-phosphates. researchgate.net

This metabolic disruption often leads to endoplasmic reticulum (ER) stress due to its interference with N-linked glycosylation, which in turn activates the Unfolded Protein Response (UPR). wikipedia.org The UPR is a cellular mechanism designed to cope with an accumulation of unfolded or misfolded proteins in the ER. Additionally, the disruption of metabolic pathways can lead to increased production of reactive oxygen species (ROS) and subsequent oxidative stress. patsnap.comnih.gov

Cells have evolved mechanisms to counteract the toxicity of such compounds. In yeast, for example, exposure to 2-DG induces the expression of specific phosphatases, Dog1 and Dog2, which belong to the haloacid dehalogenase (HAD)-like phosphatase family. nih.gov These enzymes can dephosphorylate 2-DG-6-P, detoxifying the cell. nih.gov The induction of these phosphatases is controlled by multiple stress-activated signaling pathways, including the High Osmolarity Glycerol (HOG) pathway (a p38 MAPK ortholog), the UPR, and the Cell Wall Integrity (CWI) pathway. nih.gov The loss of these signaling pathways results in hypersensitivity to 2-DG. nih.gov This illustrates a sophisticated adaptive response where cells sense the metabolic poison and upregulate specific enzymes to neutralize it.

Contributions to Pathways of Amino Sugar and Polysaccharide Biosynthesis (Indirectly via GlmS/NagB inhibition)

While this compound itself is not a direct participant, its aminated analogs are powerful tools for studying and disrupting the biosynthesis of amino sugars and polysaccharides. These pathways are vital for the structural integrity of many organisms, producing precursors for bacterial peptidoglycan and fungal chitin. nih.govnih.gov

The key regulatory enzyme in this pathway is Glucosamine-6-phosphate synthase (GlmS), which catalyzes the conversion of fructose-6-phosphate to glucosamine-6-phosphate, the first step in the hexosamine biosynthetic pathway. nih.govdrugbank.com 2-amino-2-deoxy-D-glucitol-6-phosphate (ADGP) and its epimer 2-amino-2-deoxy-D-mannitol-6-phosphate (ADMP) are potent inhibitors of GlmS, acting as transition-state analogs. nih.govnih.govfrontiersin.org By blocking GlmS, these compounds halt the production of UDP-N-acetylglucosamine (UDP-GlcNAc), the essential building block for these critical cell wall polymers. nih.gov

Another important enzyme in this metabolic nexus is glucosamine-6-phosphate deaminase (NagB), which converts glucosamine-6-phosphate back to fructose-6-phosphate and ammonium. drugbank.comresearchgate.net This enzyme plays a crucial role in balancing the flux of amino sugars. ADGP also acts as a transition-state analog inhibitor for NagB, further disrupting amino sugar metabolism. researchgate.netrcsb.orgrcsb.org The inhibition of these enzymes indirectly perturbs the synthesis of vital structural polysaccharides.

The table below outlines the key enzymes in amino sugar biosynthesis that are targeted by analogs of this compound.

| Target Enzyme | Function in Pathway | Inhibitor Analog | Reference(s) |

| Glucosamine-6-phosphate Synthase (GlmS) | Catalyzes the first committed step in the hexosamine biosynthetic pathway, producing glucosamine-6-phosphate. | 2-Amino-2-deoxy-D-glucitol-6-phosphate (ADGP) | nih.govresearchgate.netbibliotekanauki.pldrugbank.com |

| Glucosamine-6-phosphate Deaminase (NagB) | Catalyzes the reversible conversion of glucosamine-6-phosphate to fructose-6-phosphate and ammonium. | 2-Amino-2-deoxy-D-glucitol-6-phosphate (ADGP) | drugbank.comresearchgate.netrcsb.orgrcsb.org |

Perturbations of Glycolysis and Pentose (B10789219) Phosphate (B84403) Pathway by Related Analogs

The accumulation of 2-deoxy-D-glucose-6-phosphate (2-DG-6-P), the phosphorylated form of the glucose analog 2-DG, causes significant disruption to central carbon metabolism, primarily affecting glycolysis and the pentose phosphate pathway (PPP).

As previously mentioned, 2-DG-6-P cannot be processed by phosphoglucose isomerase (PGI), creating a metabolic block. mdpi.compatsnap.com This leads to a competitive inhibition of PGI and a non-competitive feedback inhibition of hexokinase, effectively shutting down the glycolytic pathway and leading to a depletion of cellular ATP. mdpi.compatsnap.comresearchgate.net

The consequences for the Pentose Phosphate Pathway are complex. The blockage at PGI could theoretically divert more glucose-6-phosphate into the oxidative branch of the PPP. nih.govpnas.org However, research indicates that 2-DG-6-P itself can enter the PPP, where it is acted upon by glucose-6-phosphate dehydrogenase to form 2-deoxy-6-phosphogluconolactone. scientificlabs.ie This product cannot be further metabolized, leading to an inhibition of the PPP as well. scientificlabs.ie The inhibition of the PPP has significant downstream effects, most notably a reduction in the production of NADPH. nih.gov NADPH is a critical reducing equivalent required for antioxidant defense systems, such as the regeneration of reduced glutathione (B108866) (GSH). nih.govjst.go.jp A decrease in NADPH levels can therefore compromise the cell's ability to combat oxidative stress.

The following table details the effects of 2-DG-6-P on key metabolic pathways.

| Pathway | Key Enzyme(s) Affected | Effect of 2-Deoxy-D-glucose-6-phosphate (2-DG-6-P) | Consequence | Reference(s) |

| Glycolysis | Hexokinase, Phosphoglucose Isomerase (PGI) | Inhibition of both enzymes, leading to accumulation of 2-DG-6-P and a block in glycolytic flux. | Depletion of cellular ATP, growth inhibition. | mdpi.compatsnap.comnih.govnih.gov |

| Pentose Phosphate Pathway (PPP) | Glucose-6-Phosphate Dehydrogenase | 2-DG-6-P is converted to an intermediate that cannot be further metabolized, leading to inhibition of the pathway. | Reduced production of NADPH, impaired antioxidant defense, reduced biosynthesis. | nih.govscientificlabs.iejst.go.jp |

Genetic Regulation and Molecular Biology of 2 Deoxy Glucitol 6 Phosphate Associated Pathways

Identification and Characterization of Genes Encoding 2-Deoxy-glucitol-6-phosphate-Interacting Enzymes (e.g., DOGR1, glmS, nagB)

Several key genes have been identified that encode enzymes interacting with or acting upon this compound and its structural analogs. These genes are crucial for pathways involved in amino sugar metabolism and stress response.

DOG1 and DOG2 (2-deoxyglucose-6-phosphate phosphatase): In the yeast Saccharomyces cerevisiae, the genes DOG1 and DOG2 encode for 2-deoxyglucose-6-phosphate phosphatases. uniprot.orgnih.gov These enzymes are part of the haloacid dehalogenase superfamily and are known to dephosphorylate the non-natural substrate 2-deoxy-D-glucose 6-phosphate (2-DOG-6P). uniprot.orgnih.gov Overexpression of these genes has been shown to confer resistance to 2-deoxyglucose. wikipedia.org While their precise physiological substrate is still under investigation, recent studies suggest a role in providing resilience against ionic and osmotic stress. nih.gov The systematic name for the enzyme is 2-deoxy-D-glucose-6-phosphate phosphohydrolase. wikipedia.org

glmS (Glutamine--fructose-6-phosphate aminotransferase [isomerizing]): The glmS gene encodes glucosamine-6-phosphate synthase (GlmS), a critical enzyme in hexosamine metabolism. drugbank.comuniprot.org It catalyzes the conversion of D-fructose 6-phosphate to glucosamine-6-phosphate, using glutamine as the nitrogen source. drugbank.comuniprot.org 2-amino-2-deoxy-D-glucitol 6-phosphate is a potent inhibitor of GlmS, acting as an analogue of the putative cis-enolamine intermediate formed during the catalytic reaction. nih.gov The binding of this inhibitor highlights the importance of the 2-amino function for ligand interaction with the enzyme. nih.gov In many Gram-positive bacteria, the expression of glmS is regulated by a riboswitch that is activated by glucosamine-6-phosphate (GlcN6P). nih.gov

nagB (Glucosamine-6-phosphate deaminase): The nagB gene encodes glucosamine-6-phosphate deaminase, an enzyme that catalyzes the reversible deamination of glucosamine-6-phosphate (GlcN6P) to fructose-6-phosphate (B1210287) and ammonium. drugbank.comuniprot.org This enzyme is competitively inhibited by 2-amino-2-deoxy-D-glucitol-6-phosphate (GlcN-ol-6P). uniprot.org In Escherichia coli, the nagB gene has been sequenced, revealing the locations of four cysteine residues. nih.gov Chemical modification studies have shown that the binding of ligands like D-glucosamine 6-phosphate or 2-deoxy-2-amino-D-glucitol 6-phosphate protects certain thiol groups from modification, indicating a conformational change upon ligand binding. nih.gov

Table 1: Genes Encoding Enzymes Interacting with this compound or its Analogs

| Gene | Enzyme Name | Organism | Function | Interaction with this compound or Analogs |

|---|---|---|---|---|

| DOG1/DOG2 | 2-deoxyglucose-6-phosphate phosphatase | Saccharomyces cerevisiae | Dephosphorylates 2-deoxy-D-glucose 6-phosphate. uniprot.orgnih.gov | Acts on the analog 2-deoxy-D-glucose 6-phosphate. uniprot.org |

| glmS | Glutamine--fructose-6-phosphate aminotransferase [isomerizing] | Escherichia coli | Catalyzes the first step in hexosamine metabolism. drugbank.comuniprot.org | Competitively inhibited by 2-amino-2-deoxy-D-glucitol 6-phosphate. nih.gov |

| nagB | Glucosamine-6-phosphate deaminase | Escherichia coli | Reversibly converts glucosamine-6-phosphate to fructose-6-phosphate. drugbank.comuniprot.org | Competitively inhibited by 2-amino-2-deoxy-D-glucitol-6-phosphate. uniprot.org |

Transcriptional and Translational Control of Pathway Gene Expression

The expression of genes involved in pathways associated with this compound is tightly controlled at both the transcriptional and translational levels to adapt to changing cellular needs and environmental conditions.

Transcriptional Regulation:

Induction and Repression: In E. coli, the genes for N-acetylglucosamine (NAG) utilization, including nagB, are part of the nag operon, which is regulated by the transcriptional repressor NagC. researchgate.net The expression of genes involved in sugar acid metabolism, such as the dgo operon for D-galactonate catabolism, is induced by the specific sugar acid and regulated by transcriptional regulators like DgoR, which belongs to the GntR family. asm.org

Glucose-6-Phosphate as a Signaling Molecule: Glucose-6-phosphate can act as a signaling molecule for the induction of certain genes. cambridge.org However, in hepatocytes, the accumulation of 2-deoxyglucose-6-phosphate does not mimic this effect, indicating specificity in the signaling pathway. cambridge.org

Stress-Induced Transcription: The expression of the DOG1 and DOG2 genes in yeast is induced as part of the general stress response. nih.gov In Arabidopsis thaliana, the transcript for the glucose-6-phosphate/phosphate (B84403) translocator 2 (GPT2) increases significantly in response to high light, a response that is mediated by transcription factors like Redox Responsive Transcription Factor 1 (RRTF1). frontiersin.org

Translational Regulation:

Riboswitches: In many Gram-positive bacteria, the glmS mRNA contains a ribozyme in its 5'-untranslated region that functions as a metabolite-sensing riboswitch. nih.gov Binding of glucosamine-6-phosphate (GlcN6P) to the ribozyme activates its self-cleavage, leading to the downregulation of GlmS enzyme synthesis. nih.gov This represents a direct feedback mechanism where the product of the enzyme controls its own production at the translational level.

Small RNA (sRNA) Regulation: In E. coli, the synthesis of GlmS is also controlled by a feedback loop involving two homologous small RNAs, GlmY and GlmZ. researchgate.net GlmZ activates glmS mRNA translation by base-pairing. The stability of GlmZ is in turn regulated by GlmY, which protects it from degradation. researchgate.net This intricate sRNA-based system allows for a rapid and sensitive response to the availability of GlcN6P.

Genomic Context and Evolutionary Conservation of Associated Metabolic Genes

The organization and evolution of genes related to this compound metabolism provide insights into their functional relationships and the selective pressures that have shaped these pathways.

Genomic Context:

Operons: In bacteria, genes involved in a specific metabolic pathway are often clustered together in operons, allowing for coordinated expression. For example, the gut operon in E. coli and Salmonella typhimurium contains genes for glucitol transport and metabolism, including gutA (enzyme IIgut), gutB (enzyme IIIgut), and gutD (glucitol-6-phosphate dehydrogenase). asm.orgasm.org Similarly, the dgo operon in E. coli includes genes for D-galactonate transport and catabolism. asm.org

Gene Clusters: In fungi, genes for specific metabolic pathways can also be found in clusters. The analysis of fungal genomes has revealed conserved gene clusters for the catabolism of various sugars, including D-galacturonic acid. mdpi.com In Campylobacter jejuni, a gene cluster required for the biosynthesis of the D-glucitol-P moiety of its capsular polysaccharide has been identified. acs.org

Evolutionary Conservation:

Conservation of Pathways: The core pathways of carbohydrate metabolism, such as glycolysis and the pentose (B10789219) phosphate pathway, are highly conserved across different domains of life. mdpi.comfrontiersin.org The Leloir pathway for D-galactose metabolism, which converges with glycolysis at the level of glucose-6-phosphate, is also highly conserved in fungi. mdpi.com

Gene Duplication and Diversification: Gene duplication is a major driver of evolutionary innovation. In the Rosaceae family of plants, the sorbitol-6-phosphate (B1195476) dehydrogenase (S6PDH) gene, which catalyzes the conversion of glucose-6-phosphate to sorbitol-6-phosphate, has undergone lineage-specific expansion through duplication events. frontiersin.org This has led to functional diversification, with different gene copies showing varied expression patterns and enzymatic activities. frontiersin.org

Conservation of Regulatory Mechanisms: The use of transcriptional regulators to control metabolic pathways is a conserved feature. The GntR family of transcriptional regulators, which includes DgoR, is widespread in bacteria. asm.org The fundamental principles of sugar-phosphate toxicity and the cellular responses to it appear to be evolutionarily conserved from bacteria to eukaryotes. molbiolcell.org Furthermore, the enzymes and pathways involved in mannose metabolism, which is linked to the synthesis of sialic acids, show significant evolutionary conservation across vertebrates. cloudfront.net

Advanced Methodological Approaches for Researching 2 Deoxy Glucitol 6 Phosphate

Isotopic Tracing Techniques for Flux Analysis

Isotopic tracing is a powerful strategy to delineate the flow of atoms through metabolic pathways. By introducing molecules labeled with heavy isotopes, researchers can track their transformation and incorporation into various metabolites, providing a dynamic view of metabolic flux.

Stable Isotope Labeling (e.g., ¹³C, D) with NMR and Mass Spectrometry

Stable isotope labeling, using non-radioactive isotopes such as Carbon-13 (¹³C) and Deuterium (B1214612) (D), coupled with analytical platforms like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offers a detailed analysis of metabolic dynamics. nih.govisotope.comacs.org In the context of 2-deoxy-glucose, the precursor to 2-Deoxy-glucitol-6-phosphate, ¹³C-labeled glucose analogs are frequently used. isotope.com Once taken up by cells, the labeled 2-deoxy-glucose is phosphorylated to ¹³C-2-deoxy-glucose-6-phosphate. The position of the ¹³C label provides specific information; for instance, C-2 labeling is particularly useful for tracing glycolysis and the pentose (B10789219) phosphate (B84403) pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P-NMR can be used to detect the accumulation of phosphorylated compounds like 2-deoxy-glucose-6-phosphate. researchgate.net ¹³C-NMR spectroscopy allows for the direct observation of the ¹³C-labeled carbon atoms within the metabolite, providing information about its structure and the position of the label. hmdb.caresearchgate.netacs.org Deuterium labeling is also a valuable tool in NMR studies. The substitution of a proton with deuterium effectively silences that position in ¹H-NMR spectra and can be used to assign complex spectra by observing the disappearance of specific signals. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio. In stable isotope tracing, the incorporation of heavier isotopes results in a predictable mass shift in the resulting metabolites. nih.gov Pulsed stable isotope-resolved metabolomics (pSIRM) is a technique that combines stable isotope labeling with gas chromatography-mass spectrometry (GC-MS) to provide a time-resolved view of carbon routing through central metabolic pathways. nih.gov This approach allows for the dynamic characterization of cellular metabolism and the effects of inhibitors like 2-deoxy-glucose. nih.gov

Table 1: Applications of Stable Isotope Labeling in 2-Deoxy-glucose Metabolism Research

| Isotope | Analytical Technique | Research Application | Key Findings |

|---|---|---|---|

| ¹³C | GC-MS, LC-MS | Metabolic flux analysis through glycolysis and pentose phosphate pathway. | Tracing the fate of the carbon backbone of glucose analogs. nih.gov |

| ¹³C | NMR Spectroscopy | Structural elucidation and positional isotope analysis. | Determining which carbon atoms from the precursor are incorporated into downstream metabolites. hmdb.caresearchgate.net |

| D (²H) | NMR Spectroscopy | Aiding in the assignment of complex NMR spectra. | Simplification of spectra by selective deuterium substitution. researchgate.net |

Radiometric Labeling for Uptake and Turnover Studies

Radiometric labeling involves the use of radioactive isotopes, such as Carbon-14 (¹⁴C) and Tritium (³H), to trace the uptake and metabolic turnover of compounds. nih.gov Radiolabeled 2-deoxy-D-glucose, for example, [¹⁴C]2-DG or [³H]2-DG, is a widely used tool to measure glucose transport into cells. nih.govrevvity.comoup.com

Upon entering the cell, the radiolabeled 2-deoxy-glucose is phosphorylated to radiolabeled 2-deoxy-glucose-6-phosphate, which becomes trapped intracellularly because it is not readily metabolized further in glycolysis. nih.gov The accumulation of radioactivity inside the cells is, therefore, a direct measure of the glucose uptake rate. oup.comnih.gov These studies are crucial for understanding how different conditions or compounds affect glucose transport and for assessing the metabolic activity of tissues. nih.govnih.gov

Table 2: Common Radiotracers for Studying 2-Deoxy-glucose Uptake

| Radiotracer | Application | Principle |

|---|---|---|

| 2-deoxy-D-[¹⁴C]glucose | Glucose uptake and utilization studies. | Measurement of accumulated ¹⁴C-labeled 2-deoxy-glucose-6-phosphate. nih.govrevvity.com |

Quantitative Metabolomics for Profiling this compound Levels

Quantitative metabolomics aims to measure the absolute or relative concentrations of a large number of metabolites in a biological sample. This provides a snapshot of the metabolic state of a cell or tissue. Various mass spectrometry-based platforms are employed for this purpose, each with its own strengths.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for quantifying metabolites. nih.govscience.gov It involves separating compounds in a liquid phase followed by their detection and fragmentation in a mass spectrometer. chemrxiv.org For polar compounds like this compound, hydrophilic interaction liquid chromatography (HILIC) is often used for separation. nih.govmdpi.com

LC-MS/MS methods have been developed to quantify 2-deoxy-glucose and its phosphorylated derivative, 2-deoxy-glucose-6-phosphate, in biological samples. researchgate.netchemrxiv.org These methods are crucial for understanding the metabolic effects of 2-deoxy-glucose and for studying diseases with altered glucose metabolism. nih.gov The high sensitivity of modern LC-MS systems allows for the detection of very low concentrations of these metabolites. researchgate.netchemrxiv.org

Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for metabolomic analysis. nih.gov It is particularly well-suited for volatile or semi-volatile compounds. For non-volatile metabolites like sugar phosphates, a chemical derivatization step is required to increase their volatility. frontiersin.orgshimadzu.com Trimethylsilylation (TMS) is a common derivatization method used for this purpose. shimadzu.com

GC-MS has been successfully applied to the analysis of metabolites in the central carbon metabolism, including intermediates of glycolysis. nih.govshimadzu.comhmdb.ca By combining GC-MS with stable isotope labeling, researchers can perform detailed metabolic flux analysis. nih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS) Techniques

Capillary electrophoresis-mass spectrometry (CE-MS) is an analytical technique that separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte. mdpi.comspandidos-publications.comnih.gov CE-MS is particularly advantageous for the analysis of highly polar and charged metabolites, such as sugar phosphates, organic acids, and amino acids. spandidos-publications.comabstractarchives.combiorxiv.org

CE-MS has been used to profile the metabolome of cells treated with 2-deoxy-glucose, revealing significant changes in the levels of metabolites in glycolysis, the pentose phosphate pathway, and the TCA cycle. spandidos-publications.comnih.govabstractarchives.com This technique provides high separation efficiency and requires only a small sample volume, making it a valuable tool in metabolomics research. mdpi.com

Table 3: Comparison of Mass Spectrometry-Based Techniques for this compound Analysis

| Technique | Separation Principle | Derivatization | Typical Analytes | Advantages |

|---|---|---|---|---|

| LC-MS/MS | Liquid Chromatography | Not always required | Broad range of metabolites, including polar and non-polar compounds. | High sensitivity and specificity, suitable for a wide range of compounds. science.govchemrxiv.org |

| GC-MS | Gas Chromatography | Required for non-volatile compounds (e.g., sugar phosphates). | Volatile and semi-volatile compounds, derivatized polar metabolites. | High chromatographic resolution, established libraries for identification. nih.govshimadzu.com |

| CE-MS | Capillary Electrophoresis | Not typically required | Highly polar and charged metabolites (e.g., sugar phosphates, organic acids). | High separation efficiency for polar compounds, small sample volume required. mdpi.comspandidos-publications.combiorxiv.org |

Genetic Engineering Approaches for Modulating this compound Metabolism

Genetic engineering offers powerful tools for investigating and manipulating the metabolic pathways involving this compound. By altering the expression of specific genes, researchers can elucidate the function of enzymes, identify rate-limiting steps, and engineer organisms for specific biotechnological applications. The primary strategies employed are gene knockout, to eliminate an enzyme's function, and gene overexpression, to enhance its activity.

Gene Knockout and Overexpression Strategies

Gene knockout and overexpression strategies are fundamental to understanding the metabolism of compounds like this compound. These techniques allow for the targeted modification of an organism's genome to either eliminate the production of a specific protein (knockout) or to produce it in much larger quantities than normal (overexpression).

Gene Knockout Strategies

Gene knockout involves the targeted inactivation of a gene. This is often achieved through homologous recombination, where the target gene is replaced by a non-functional or selectable marker gene. The resulting "knockout mutant" lacks the enzyme encoded by the deleted gene, and by observing the resulting phenotype—such as the accumulation of a substrate or the absence of a product—researchers can infer the gene's function.

In the context of this compound metabolism, knocking out a putative phosphatase that acts on this substrate would be expected to lead to its intracellular accumulation, provided there are no alternative enzymes or pathways for its removal. Conversely, knocking out a gene responsible for its synthesis, such as a dehydrogenase that reduces 2-deoxy-glucose-6-phosphate, would prevent its formation.

While direct knockout studies on genes specific to this compound are not extensively documented, related research highlights the challenges and utility of this approach. For instance, attempts to create a knockout of the gsdA gene, which encodes glucose-6-phosphate dehydrogenase (G6PD) in Aspergillus niger, have been unsuccessful, suggesting the essentiality of the pentose phosphate pathway from which key precursors might be derived. plos.org This implies that knocking out central metabolic genes can be lethal, complicating the study of connected pathways.

Gene Overexpression Strategies

Gene overexpression aims to increase the intracellular concentration of a specific enzyme. This is typically accomplished by introducing a high-copy-number plasmid containing the gene of interest or by integrating the gene into the host chromosome under the control of a strong, often inducible, promoter. Overexpression can be used to overcome rate-limiting steps in a metabolic pathway, thereby increasing the production of a desired compound.

A prominent example relevant to the dephosphorylation of phosphorylated deoxy-sugars is the overexpression of the DOG1 and DOG2 genes in Saccharomyces cerevisiae. These genes encode for 2-deoxyglucose-6-phosphate phosphatases. nih.gov The Dog1 protein (Dog1p) has been a particular focus of research. Overexpression of the DOG1 gene has been shown to confer resistance to the toxic glucose analog 2-deoxyglucose (2-DOG). frontiersin.org This is because the enzyme efficiently dephosphorylates the toxic intracellular product, 2-deoxyglucose-6-phosphate, into the non-toxic 2-DOG which can be exported from the cell. frontiersin.org

In a study on metabolic engineering of S. cerevisiae for the production of five-carbon sugar alcohols, the overexpression of DOG1 was investigated to dephosphorylate sugar phosphates, a potential limiting step. nih.gov The researchers found that in a transketolase-deficient strain, overexpressing DOG1 significantly increased the production of ribitol (B610474). nih.gov This demonstrates the effectiveness of overexpressing a phosphatase to enhance the flux towards a dephosphorylated end-product.

Detailed Research Findings from DOG1 Overexpression

The study by Kuhn et al. provides specific data on the impact of DOG1 overexpression in a genetically modified S. cerevisiae strain. The parental strain (H1514) showed a basal phosphatase activity of 0.001 U (mg total soluble proteins)⁻¹ with 2-deoxy-glucose-6-phosphate as the substrate. nih.gov Upon overexpression of DOG1, the phosphatase activity surged to 0.06 U (mg total soluble proteins)⁻¹. nih.gov When DOG1 was overexpressed in an engineered strain (H1520 with integrated XYL2 gene) designed for sugar alcohol production, the results were significant.

The table below summarizes the effect of DOG1 overexpression on the production of ribitol and xylitol (B92547) in the engineered yeast strain.

| Strain Genotype | Relevant Gene Overexpressed | Ribitol Production (g/liter) | Xylitol Production (g/liter) | Fold Increase in Ribitol |

|---|---|---|---|---|

| Transketolase-deficient + integrated XYL2 | None | 0.55 | 0.25 | N/A |

| Transketolase-deficient + integrated XYL2 | DOG1 | 0.88 | 0.25 | 1.6 |

Data sourced from Kuhn et al. nih.gov

The results clearly indicate that the overexpression of the 2-deoxyglucose-6-phosphate phosphatase encoded by DOG1 led to a 1.6-fold increase in the amount of extracellular ribitol. nih.gov However, the production of xylitol remained unchanged, suggesting that the Dog1p enzyme has a higher affinity for d-ribose (B76849) 5-phosphate (the precursor to ribitol) than for d-xylulose (B119806) 5-phosphate (the precursor to xylitol). nih.gov This highlights the substrate specificity of the enzyme and the targeted effect that gene overexpression can have on a metabolic pathway. The use of the DOGR1 gene has also been proven effective as a selectable marker for producing transgenic plants, such as oil palm, by conferring resistance to 2-deoxyglucose. frontiersin.org

These genetic engineering approaches provide a robust framework for manipulating and studying the metabolism of phosphorylated sugars. While direct knockout and overexpression studies on this compound are still emerging, the principles and successful applications in closely related pathways, particularly involving 2-deoxy-glucose-6-phosphate, pave the way for future research.

Comparative Biochemical Analysis of 2 Deoxy Glucitol 6 Phosphate Across Biological Domains

Occurrence and Metabolism in Prokaryotic Systems

The compound 2-Deoxy-glucitol-6-phosphate and its related metabolic pathways exhibit notable diversity across prokaryotic domains. While not a universally central metabolite, its presence and the enzymes that act upon it are significant in various bacteria, including Escherichia coli, Mycoplasma genitalium, and Pseudomonas putida.

In Escherichia coli , the metabolism of related compounds is well-documented. E. coli possesses a sugar-phosphate phosphohydrolase, known as Hexitol (B1215160) phosphatase B (hxpB), which can dephosphorylate 2-deoxy-glucose 6-phosphate (2dGlu6P). uniprot.org This activity is crucial for detoxifying the cell, as the accumulation of 2dGlu6P can be toxic. uniprot.org The enzyme shows optimal activity at a pH between 6.0 and 7.5. uniprot.org Furthermore, 2-amino-2-deoxy-D-glucitol 6-phosphate is a potent inhibitor of glucosamine-6-phosphate synthase (GlmS) in E. coli, an essential enzyme in the biosynthesis of N-acetylglucosamine, a key component of the bacterial cell wall. nih.govproteopedia.org This inhibition highlights the compound's role in regulating crucial metabolic pathways. The glucosamine-6-phosphate deaminase (nagB) in E. coli is competitively inhibited by 2-amino-2-deoxy-D-glucitol-6-phosphate. uniprot.org

Mycoplasma genitalium , known for its reduced genome and metabolic simplicity, relies heavily on glycolysis for energy. science.gov While direct evidence for the metabolism of this compound is scarce, the organism's genome contains genes for enzymes involved in converting various sugars into intermediates of the glycolytic pathway. scielo.br Given its parasitic lifestyle, Mycoplasma genitalium has fastidious nutrient requirements and depends on the host for many essential compounds. science.gov Its metabolic pathways are primarily geared towards the utilization of available carbohydrates for survival.

Pseudomonas putida , a metabolically versatile soil bacterium, utilizes multiple pathways for glucose catabolism, primarily the Entner-Doudoroff pathway, as it lacks the phosphofructokinase enzyme necessary for the Embden-Meyerhof pathway. annualreviews.orgnih.gov Glucose is converted to 6-phosphogluconate, which is then metabolized further. annualreviews.orgnih.gov While direct metabolism of this compound is not a central feature, the presence of various sugar-metabolizing enzymes, such as dehydrogenases, suggests a capacity to process a wide range of carbohydrate derivatives. expasy.org The organism's ability to adapt to non-native substrates like D-xylose by evolving its pentose (B10789219) phosphate (B84403) pathway highlights its metabolic plasticity. biorxiv.org

Presence and Functional Analogues in Eukaryotic Organisms

Fungal Systems

In fungi, this compound and its analogues are primarily studied in the context of inhibiting essential metabolic pathways, making them potential targets for antifungal agents.

Saccharomyces cerevisiae , or baker's yeast, possesses two 2-deoxyglucose-6-phosphate phosphatases, Dog1p and Dog2p. nih.govnih.gov These enzymes are part of the haloacid dehalogenase superfamily and are known to dephosphorylate the non-natural substrate 2-deoxyglucose-6-phosphate. nih.gov While their precise physiological role is still under investigation, their involvement in stress tolerance is evident. nih.gov this compound also acts as an inhibitor of myo-inositol-1-phosphate synthase, a key enzyme in the biosynthesis of inositol-containing compounds. rcsb.orguniprot.orgproteopedia.org

In the pathogenic yeast Candida albicans , 2-amino-2-deoxy-D-glucitol 6-phosphate (ADGP) is a known potent inhibitor of glucosamine-6-phosphate synthase (Gfa1p). proteopedia.orgresearchgate.netpsu.edu This enzyme is crucial for the synthesis of the fungal cell wall component, chitin. proteopedia.org The inhibition of Gfa1p by ADGP is competitive with respect to fructose-6-phosphate (B1210287). psu.edu However, the antifungal activity of ADGP is limited by its poor penetration through the cell membrane. psu.edunih.gov

Sporothrix schenckii , a dimorphic fungus that can cause sporotrichosis, also has a glucosamine-6-phosphate synthase that is a target for inhibition. Interestingly, in S. schenckii, another inhibitor, FMDP, was found to be more potent than ADMP (2-Amino-2-deoxy-D-mannitol-6-phosphate), a related compound, suggesting differences in the enzyme structure compared to other fungi. nih.govoup.com However, ADMP showed stronger growth inhibition. oup.com

In Rhodotorula glutinis , 2-deoxy-D-glucose is actively transported into the cells and subsequently phosphorylated to 2-deoxy-D-glucose 6-phosphate. nih.gov This compound is then further metabolized into several products, including 2-deoxy-D-glucitol. nih.gov This indicates an active metabolic pathway for deoxy sugars in this yeast species.

Plant Systems

In the plant kingdom, research on this compound is less extensive, but studies on related deoxy sugars and their phosphorylated forms provide insights into their metabolic roles.

In the model plant Arabidopsis thaliana , the metabolism of the glucose analog 2-deoxy-2-fluoro-D-glucose (FDG) has been investigated. FDG is phosphorylated to FDG-6-phosphate, which then enters various metabolic pathways, including glycolysis and starch degradation. core.ac.uknih.gov This suggests that plants have the enzymatic machinery to process deoxy sugar phosphates. Furthermore, an analog of glucose-6-phosphate, this compound, has been shown to be an inhibitor of myo-inositol-1-phosphate synthase (MIPS) in plants, similar to its effect in yeast. plos.org The accumulation of certain sugar phosphates, like mannose-6-phosphate, can be inhibitory to processes like seed germination. csic.es

In the oil palm, Elaeis guineensis , metabolomic studies of palm wine have identified various compounds, including derivatives of myo-Inositol, indicating active inositol (B14025) metabolism. scispace.com While direct evidence for this compound is not prominent, the presence of a diverse array of sugar derivatives and phosphorylated compounds suggests complex carbohydrate biochemistry.

Evolutionary Divergence and Conservation of Related Pathways

The metabolic pathways involving sugar phosphates, such as glycolysis and the pentose phosphate pathway, are ancient and highly conserved across all domains of life. However, the enzymes that act on specific sugar phosphate derivatives, including deoxysugars, show considerable evolutionary divergence.

The superfamily of sugar phosphate cyclases, which includes dehydroquinate (DHQ) synthases and 2-deoxy-scyllo-inosose (B3429959) synthases, demonstrates this evolutionary plasticity. acs.orgnih.govnih.gov These enzymes utilize intermediates from the pentose phosphate pathway to generate a variety of cyclic compounds. acs.orgnih.govnih.gov This diversification of function from a common ancestral protein highlights how organisms have evolved to produce a wide array of specialized metabolites.

In plants, the regulation of sugar signaling pathways shows both conservation and divergence compared to other eukaryotes. oup.commdpi.com While the core components of energy-sensing pathways like the SnRK1 kinase complex are conserved, their regulation by sugar-phosphates is a distinct feature. oup.com This suggests that as organisms adapted to different lifestyles and metabolic needs, the regulation of these fundamental pathways evolved accordingly.

The enzymes responsible for metabolizing or detoxifying unusual sugars, such as the 2-deoxyglucose-6-phosphate phosphatases in yeast, likely evolved to handle specific environmental challenges or to fine-tune metabolic fluxes. nih.gov The presence of analogous but distinct inhibitors for enzymes like glucosamine-6-phosphate synthase in different fungal species points to the co-evolution of these enzymes and their inhibitors, reflecting the divergent evolutionary pressures on these organisms. nih.gov

Interactions and Crosstalk of 2 Deoxy Glucitol 6 Phosphate Metabolism with Other Biochemical Networks

Relationship with Central Carbon Metabolism (Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway)

The relationship with the Pentose Phosphate Pathway (PPP) is more complex. While some research suggests that 2-deoxy-glucose (2-DG) can inhibit the oxidative PPP researchgate.net, other studies demonstrate that 2-DG-6-P can serve as a substrate for key enzymes in this pathway. Specifically, it can be oxidized by glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP, or its isoform, hexose-6-phosphate dehydrogenase (H6PD), found in the endoplasmic reticulum. plos.orgnih.govuniprot.org This reaction produces NADPH, a critical reducing equivalent for the cell. nih.gov For instance, in the red blood cells of humans and various ruminants, 2-DG was found to support the regeneration of glutathione (B108866), a process dependent on NADPH from the PPP. nih.gov In the fungus Rhodotorula glutinis, 2-DG is metabolized into several compounds, including 2-deoxy-D-glucitol, and is also degraded to CO2, with intermediates suggesting metabolism through the oxidative portion of the hexose (B10828440) monophosphate pathway. nih.gov

| Pathway | Enzyme | Effect of 2-Deoxy-glucose-6-phosphate (2-DG-6-P) | Reference |

|---|---|---|---|

| Glycolysis | Hexokinase | Inhibited by accumulation of 2-DG-6-P (feedback inhibition). | patsnap.comnih.gov |

| Glycolysis | Phosphoglucose (B3042753) Isomerase | Not a substrate; its accumulation blocks the enzyme, halting glycolysis. | patsnap.comresearchgate.net |

| Pentose Phosphate Pathway | Glucose-6-Phosphate Dehydrogenase (G6PD) / Hexose-6-Phosphate Dehydrogenase (H6PD) | Acts as a substrate, leading to the production of NADPH. | plos.orgnih.govuniprot.org |

Connections to Inositol (B14025) Phosphate Signaling Pathways

2-Deoxy-glucitol-6-phosphate has been identified as a direct inhibitor of a key enzyme in the de novo synthesis of inositols. Specifically, it inhibits inositol-3-phosphate synthase (MIPS), the enzyme that catalyzes the conversion of glucose-6-phosphate to 1D-myo-inositol 3-phosphate. uniprot.orgnih.gov This is the first and rate-limiting step in the biosynthesis of myo-inositol, a precursor for a vast array of essential molecules, including structural phospholipids (B1166683) (e.g., phosphatidylinositol) and critical second messengers like inositol trisphosphate (IP3). nih.gov The inhibitory action of this compound on MIPS highlights a significant point of crosstalk between deoxy-sugar metabolism and the fundamental pathways of cellular signaling and membrane biosynthesis. uniprot.org

Influence on Redox Homeostasis (via related deoxyglucose-6-phosphate effects)

The influence of 2-DG-6-P on cellular redox homeostasis is multifaceted. By acting as a substrate for G6PD/H6PD in the pentose phosphate pathway, it can contribute to the cellular pool of NADPH. nih.govuniprot.org NADPH is the primary reducing power for the glutathione and thioredoxin systems, which are essential for neutralizing reactive oxygen species (ROS) and maintaining a reduced intracellular environment. mdpi.comnih.gov Studies have shown that 2-DG can support the regeneration of reduced glutathione (GSH) from its oxidized state (GSSG) in red blood cells, a direct consequence of NADPH production. nih.gov

However, this effect can be context-dependent. In human coronary artery endothelial cells, the reactive aldehyde methylglyoxal (B44143) was found to significantly inhibit NADPH-producing enzymes when 2-deoxy-glucose-6-phosphate was used as a substrate. plos.org This inhibition led to a decrease in total cellular thiols, including GSH, and a reduction in NADPH levels, thereby shifting the cellular environment towards an oxidized state. plos.org This indicates that while 2-DG-6-P can fuel reductive systems, its metabolism can also be a target for pathological insults, ultimately influencing redox balance.

| Mechanism | Effect | Biochemical Consequence | Reference |

|---|---|---|---|

| Substrate for G6PD/H6PD | Production of NADPH | Supports regeneration of reduced glutathione (GSH), promoting an anti-oxidant state. | nih.govuniprot.org |

| Metabolism in the presence of inhibitors (e.g., methylglyoxal) | Inhibition of NADPH-producing enzymes | Decreased NADPH and GSH levels, contributing to oxidative stress. | plos.org |

Interplay with Amino Acid and Lipid Metabolism

The crosstalk of 2-DG-6-P with amino acid and lipid metabolism is largely indirect, stemming from its effects on central carbon pathways. The hexosamine biosynthetic pathway (HBP), which produces precursors for glycosylation, begins with fructose-6-phosphate (B1210287). By blocking glycolysis upstream, 2-DG-6-P accumulation limits the availability of fructose-6-phosphate, thereby impacting the HBP and the synthesis of amino sugars like glucosamine-6-phosphate. researchgate.net Interestingly, the enzyme glucosamine-6-phosphate deaminase, which interconverts glucosamine-6-phosphate and fructose-6-phosphate, is competitively inhibited by a structurally similar compound, 2-amino-2-deoxy-D-glucitol-6-phosphate. uniprot.orgebi.ac.uk

The connection to lipid metabolism is also significant. The synthesis of fatty acids is heavily dependent on the supply of NADPH from the pentose phosphate pathway. jst.go.jp By potentially modulating NADPH production, 2-DG-6-P can influence lipogenesis. Furthermore, the transcription factor Carbohydrate-Responsive Element-Binding Protein (ChREBP), a key regulator of lipogenic gene expression, is activated by glucose metabolites. Research indicates that 2-DG, through its conversion to 2-DG-6-P, can effectively activate ChREBP, suggesting a direct link between deoxyglucose metabolism and the transcriptional control of lipid synthesis. researchgate.net

Emerging Research Avenues and Future Prospects for 2 Deoxy Glucitol 6 Phosphate Studies

Elucidating Novel Biological Roles and Regulatory Mechanisms

The compound 2-Deoxy-glucitol-6-phosphate is a phosphorylated sugar alcohol and a derivative of the widely studied glycolysis inhibitor, 2-deoxy-D-glucose. While its precursor, 2-deoxy-D-glucose-6-phosphate (2-DG6P), is known to inhibit glycolysis by targeting enzymes like glucose-6-phosphate isomerase, the specific biological functions of this compound are not yet well-defined, representing a significant frontier in metabolic research. medchemexpress.comcaymanchem.com

Current research has identified this compound as a metabolite in certain metabolic pathways. For instance, studies on the yeast Rhodotorula glutinis have shown that after transporting 2-deoxy-D-glucose, the cells metabolize it into several compounds, with 2-deoxy-D-glucitol and 2-deoxy-D-glucose 6-phosphate being major products. nih.gov This indicates a defined biological role in the metabolic processing of glucose analogs within this organism.

Future research is poised to explore whether this compound plays a more active role in cellular regulation. An important avenue of investigation is whether it can act as an allosteric regulator or competitive inhibitor for other enzymes within central carbon metabolism, similar to how related sugar phosphates function. For example, the related compound D-glucitol-6-phosphate is a known inhibitor of d-glucose (B1605176) 6-phosphate–1 l-myoinositol 1-phosphate cyclase. portlandpress.com Furthermore, the amino-derivative, 2-amino-2-deoxy-D-glucitol-6-phosphate, is a potent competitive inhibitor of glucosamine-6-phosphate deaminase. uniprot.orgresearchgate.net Elucidating whether this compound possesses similar inhibitory or regulatory capabilities on specific enzymes is a key area for future studies. Unraveling these potential functions will provide a more complete picture of the metabolic consequences following the introduction of 2-deoxy-D-glucose into biological systems.

Application of Systems Biology and Multi-omics Approaches

Systems biology, through the integration of multiple "omics" datasets (genomics, transcriptomics, proteomics, and metabolomics), offers a powerful framework for deciphering complex biological networks. nih.gove-enm.org This holistic approach is exceptionally well-suited for elucidating the metabolic context of lesser-known molecules like this compound, although its specific application to this compound is still an emerging field.

A multi-omics strategy can unravel the complete lifecycle of this compound within a cell.

Metabolomics: Advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR), can be used to detect and quantify the intracellular and extracellular levels of this compound. This allows researchers to track its formation, accumulation, and clearance under various physiological or stress conditions.

Transcriptomics and Proteomics: By correlating the abundance of this compound with changes in gene and protein expression, researchers can identify the specific enzymes responsible for its synthesis and degradation. For example, this approach could pinpoint the specific reductase(s) that convert 2-deoxy-D-glucose-6-phosphate into this compound and any phosphatases that may act upon it.

Data Integration: Integrating these datasets can create comprehensive metabolic models. e-enm.orgmdpi.com Such models can predict the flux through the pathway leading to this compound and simulate the downstream effects of its accumulation on the broader metabolic network, potentially revealing novel regulatory roles or metabolic bottlenecks. nih.gov

This integrated approach moves beyond studying the compound in isolation, placing it within the dynamic context of the entire cellular system and providing a deeper understanding of its physiological relevance.

Potential in Metabolic Engineering for Industrial or Biotechnological Applications

Metabolic engineering, which involves the targeted modification of an organism's metabolic pathways to overproduce desired chemicals, presents a promising avenue for the biotechnological application of this compound and its derivatives. While direct production of this specific compound is not yet a widespread industrial process, established strategies for producing other sugar alcohols provide a clear blueprint for future work.

Research in Saccharomyces cerevisiae has demonstrated the successful production of sugar alcohols like xylitol (B92547) and ribitol (B610474) from glucose through extensive metabolic engineering. researchgate.netnih.gov These efforts often involve redirecting carbon flux from central glycolysis into alternative pathways. A key enzyme in this context is 2-deoxy-glucose-6-phosphate phosphatase, encoded by the gene DOG1. researchgate.net Overexpression of DOG1 in a transketolase-deficient yeast strain was shown to increase the production of ribitol, highlighting the ability to manipulate pathways involving precursors of this compound. nih.gov

Future metabolic engineering strategies could focus on producing 2-deoxy-glucitol or its phosphorylated form. This could be achieved by:

Introducing a specific reductase: Expressing a heterologous or engineered enzyme that efficiently catalyzes the reduction of 2-deoxy-D-glucose-6-phosphate.

Blocking competing pathways: Deleting genes for enzymes that would otherwise divert 2-deoxy-D-glucose-6-phosphate into other metabolic routes.

Optimizing precursor supply: Engineering the upstream pathways to increase the intracellular pool of 2-deoxy-D-glucose-6-phosphate, which serves as the direct substrate.

The potential applications for microbially produced 2-deoxy-glucitol could range from its use as a chiral building block in chemical synthesis to its development as a functional food ingredient or pharmaceutical precursor.

| Engineering Strategy | Target Enzyme/Gene | Organism | Objective/Outcome | Reference |

|---|---|---|---|---|

| Gene Overexpression | XYL2 (Xylitol Dehydrogenase) | Saccharomyces cerevisiae | Enhanced production of xylitol and ribitol from glucose. | researchgate.netnih.gov |

| Gene Overexpression | DOG1 (2-Deoxy-glucose-6-phosphate Phosphatase) | Saccharomyces cerevisiae | Increased ribitol production in a transketolase-deficient strain. | researchgate.netnih.gov |

| Gene Deletion | tkl1, tkl2 (Transketolase) | Saccharomyces cerevisiae | Accumulation of pentose (B10789219) phosphates, redirecting flux to sugar alcohols. | researchgate.netnih.gov |

| Gene Deletion | XKS1 (Xylulokinase) | Saccharomyces cerevisiae | Increased the proportion of xylitol among excreted sugar alcohols. | researchgate.netnih.gov |

Development of Advanced Probes and Imaging Agents for In Vivo Metabolic Research

The development of molecular probes and imaging agents is crucial for visualizing and understanding metabolic processes within living organisms. Derivatives of 2-deoxy-glucitol have emerged as highly promising candidates for creating advanced, specific imaging agents, particularly for diagnosing bacterial infections.